Methyl(dipropyl)sulfanium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60153-37-9 |
|---|---|
Molecular Formula |
C7H17S+ |
Molecular Weight |
133.28 g/mol |
IUPAC Name |
methyl(dipropyl)sulfanium |
InChI |
InChI=1S/C7H17S/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3/q+1 |
InChI Key |
OAAIJTVKKHCOGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC[S+](C)CCC |
Origin of Product |
United States |
Mechanistic Investigations and Reactivity of Methyl Dipropyl Sulfanium
Role of Methyl(dipropyl)sulfanium as an Electrophilic Methylating/Alkylating Reagent
Due to the electron-withdrawing nature of the positively charged sulfur, the attached alkyl groups of sulfonium (B1226848) salts are electrophilic. researchgate.net Consequently, this compound can serve as an effective alkylating agent, transferring either a methyl or a propyl group to a suitable nucleophile. nih.gov This reactivity is analogous to that of other common alkylating agents like alkyl halides and triflates. wikipedia.orgmdpi.com
The efficiency and selectivity of the alkylation depend on several factors:
Steric Hindrance: The methyl group is significantly less sterically hindered than the propyl groups, making it the preferred site of attack for most nucleophiles in an S_N2 reaction.
Nucleophile: Soft nucleophiles generally react well with the soft electrophilic carbons of the sulfonium salt.
Leaving Group: The resulting dialkyl sulfide (B99878) (e.g., dipropyl sulfide or methyl propyl sulfide) is a stable, neutral molecule, making it an excellent leaving group. nih.gov
| Nucleophile | Preferred Product | Leaving Group | Relative Rate (Illustrative) |
| Aniline | N-Methylaniline | Dipropyl sulfide | High |
| Sodium phenoxide | Anisole | Dipropyl sulfide | High |
| Sodium thiocyanate | Methyl thiocyanate | Dipropyl sulfide | Moderate |
| Triphenylphosphine | Methyltriphenylphosphonium | Dipropyl sulfide | High |
Kinetic and Thermodynamic Studies of Methyl(dipropyl)sulfonium Reactions
Specific kinetic and thermodynamic data for this compound are not widely available; however, general principles can be drawn from studies of related sulfonium salts and ionic liquids.
Kinetics: The rate of reactions involving sulfonium salts, such as nucleophilic substitution, is influenced by the concentration of the reactants, the solvent polarity, and the nature of the counter-ion. Kinetic analyses of reactions catalyzed by sulfonium salts have shown that their activity is often superior to that of uncharged analogues like sulfides or sulfoxides. acs.org For S_N2 reactions, polar aprotic solvents are typically preferred as they can solvate the cation while not strongly interacting with the nucleophile.
Thermodynamics: The formation of sulfonium salts from a thioether and an alkyl halide is an S_N2 reaction. wikipedia.org These reactions are generally exothermic. Thermodynamic properties have been studied for various ionic liquids, including some containing methyl sulfate (B86663) anions, which are structurally related to sulfonium cations. nist.govnist.gov These studies provide insight into properties like density, molar volume, and heat capacity, which are essential for understanding the physical behavior and reaction energetics of ionic compounds.
| Property | Value | Compound |
| Molar Enthalpy of Formation | - | Data not available |
| Molar Entropy | - | Data not available |
| Heat Capacity (Cp) | 370.1 J·K⁻¹·mol⁻¹ | 1-Butyl-3-methylimidazolium methyl sulfate (analogue) nist.gov |
Note: Data for the analogous compound is provided for illustrative purposes.
Investigation of Intermolecular and Intramolecular Interactions in Reactivity
The reactivity of this compound is significantly influenced by both intermolecular and intramolecular forces.
Intermolecular Interactions: As an ionic salt, the dominant intermolecular forces are ion-dipole interactions between the positively charged sulfonium center and polar solvent molecules or nucleophiles. quora.comlibretexts.org The alkyl chains (methyl and propyl groups) also contribute through weaker van der Waals (London dispersion) forces. libretexts.org In some systems, evidence for intermolecular interactions between a sulfonium sulfur atom and a sulfide sulfur atom has been reported, which can lead to the formation of dimeric species. acs.org The choice of solvent can mediate these interactions, affecting reaction rates and pathways.
Intramolecular Interactions: Intramolecularly, the primary factor is steric hindrance. The two propyl groups create a more sterically crowded environment around the sulfur atom compared to a simple trimethylsulfonium (B1222738) ion. This steric bulk can influence the trajectory of an incoming nucleophile, favoring attack at the less hindered methyl group. manchester.ac.uk It also affects the conformational flexibility of the molecule, which can play a role in the transition states of rearrangement reactions.
Computational and Theoretical Studies of Methyl Dipropyl Sulfanium
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of its electrons.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a cation like Methyl(dipropyl)sulfanium, DFT calculations would be applied to determine its most stable geometric arrangement (conformation). By systematically rotating the propyl and methyl groups around the central sulfur atom, a potential energy surface can be mapped out to identify the lowest energy conformers. researchgate.netresearchgate.net
Different DFT functionals and basis sets would be tested to find a combination that accurately models the system. For instance, studies on similar sulfur-containing molecules have shown that long-range corrected hybrid density functionals, such as wB97XD, combined with extensive basis sets like 6-311++G(2df,2pd), provide reliable geometric predictions. researchgate.net These calculations would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable structures of the sulfanium cation.
Table 1: Hypothetical DFT Geometric Parameters for this compound No specific data is available for this compound. This table is a template for the type of data that would be generated from DFT calculations.
| Parameter | Value |
| S-C (methyl) Bond Length | e.g., 1.80 Å |
| S-C (propyl) Bond Length | e.g., 1.82 Å |
| C-S-C Bond Angle | e.g., 102° |
| C-C-S-C Dihedral Angle | e.g., 65° (gauche) |
Analysis of Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. irjweb.comresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more likely to be reactive. mdpi.comnih.gov For this compound, analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Computational Modeling of Reaction Mechanisms and Energy Barriers
Computational modeling can be used to simulate chemical reactions involving this compound, providing insights into reaction pathways and kinetics. By identifying the structures of reactants, transition states, and products, a complete reaction profile can be constructed.
This analysis would involve calculating the activation energy (energy barrier) for potential reactions, such as decomposition or substitution pathways. researchgate.net Theoretical methods like the CBS-QB3 level of theory or various DFT functionals can be employed to determine reaction rates. researchgate.net Understanding these energy barriers is essential for predicting the conditions under which the sulfonium (B1226848) cation is stable or will undergo chemical transformation.
Predictive Simulations for Spectroscopic Signatures
Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for identification and characterization. For this compound, quantum chemical calculations could simulate its infrared (IR) spectrum. researchgate.net
The simulation involves calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds. researchgate.net The predicted spectrum, often refined using a scaling factor to better match experimental results, helps in assigning specific peaks in an experimental IR spectrum to particular molecular motions. This is a valuable tool for structural elucidation.
Molecular Dynamics Simulations for Understanding Ionic Interactions
As this compound is an ion, it will exhibit significant interactions with counter-ions and solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool for studying these complex interactions in a condensed phase, such as in a solution or an ionic liquid. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl Dipropyl Sulfanium
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl(dipropyl)sulfanium, NMR provides unambiguous evidence of its connectivity and electronic environment.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for mapping the hydrogen and carbon framework of a molecule. In the case of this compound, the positive charge on the sulfur atom significantly influences the chemical shifts of adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) compared to their sulfide (B99878) precursor, dipropyl sulfide.
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the chemically non-equivalent protons of the methyl and dipropyl groups attached to the sulfur atom. The methyl protons (S⁺-CH₃) would appear as a singlet, deshielded by the adjacent positive sulfur. The methylene (B1212753) protons directly attached to the sulfur (S⁺-CH₂-CH₂-CH₃) would appear as a triplet, significantly downfield. The subsequent methylene protons (-CH₂-CH₂-CH₃) would be a sextet, and the terminal methyl protons (-CH₂-CH₃) would appear as a triplet at the highest field.
The ¹³C NMR spectrum is predicted to display three signals for the three distinct carbon environments. The carbon of the S⁺-CH₃ group and the α-carbon of the propyl groups (S⁺-CH₂) would be the most deshielded. The β- and γ-carbons of the propyl chains would appear at progressively higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Cation Predicted chemical shifts (δ) in ppm relative to TMS. Data is estimated based on analogous trialkylsulfonium salts and general substituent effects.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Methyl | S⁺-C H₃ | ~2.9 - 3.2 | Singlet (s) | ~25 - 30 |
| Propyl | S⁺-C H₂- | ~3.3 - 3.6 | Triplet (t) | ~40 - 45 |
| Propyl | -C H₂- | ~1.8 - 2.1 | Sextet (sext) | ~16 - 20 |
| Propyl | -C H₃ | ~1.0 - 1.2 | Triplet (t) | ~11 - 14 |
To confirm the assignments made from 1D NMR spectra and to resolve any potential signal overlap, two-dimensional (2D) NMR techniques are employed.
¹H-¹H Correlation Spectroscopy (COSY): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the signals for the S⁺-CH₂ protons and the adjacent -CH₂- protons of the propyl group. Another cross-peak would connect the -CH₂- protons with the terminal -CH₃ protons, confirming the propyl chain's connectivity. The S⁺-CH₃ singlet would show no cross-peaks.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton assignments to the carbon assignments. For instance, the proton signal predicted around 3.3-3.6 ppm would show a correlation to the carbon signal at ~40-45 ppm, confirming their assignment to the S⁺-CH₂ group.
These 2D methods provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of the this compound cation.
Vibrational Spectroscopy for Molecular Fingerprinting
For this compound, IR and Raman spectroscopy are complementary methods used to identify characteristic vibrations. The primary vibrational modes of interest include C-H stretching and bending, and C-S stretching.
C-H Stretching: Strong absorptions in the IR spectrum and signals in the Raman spectrum are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the methyl and methylene C-H bonds.
C-H Bending: The bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups are expected to appear in the 1350-1470 cm⁻¹ region.
C-S Stretching: The key vibration for identifying the sulfonium (B1226848) group is the C-S stretch. In aliphatic sulfides like dipropyl sulfide, the C-S stretch appears around 712 cm⁻¹. For the sulfonium cation, this vibration is expected in a similar region, typically between 650 and 750 cm⁻¹. The exact position can be influenced by the conformation and the nature of the counter-ion.
Raman spectroscopy is particularly useful for observing the more symmetric, less polar vibrations, which may be weak or absent in the IR spectrum, providing a more complete vibrational profile.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are given in wavenumbers (cm⁻¹). Data is estimated based on analogous aliphatic sulfur compounds.
| Vibrational Mode | Technique | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C-H Stretching (asymmetric & symmetric) | IR, Raman | 2850 - 3000 | Strong |
| CH₂ Scissoring / CH₃ Bending | IR, Raman | 1350 - 1470 | Medium |
| C-S Stretching | IR, Raman | 650 - 750 | Medium-Weak |
To aid in the assignment of complex vibrational spectra, computational methods such as Density Functional Theory (DFT) are often integrated with experimental results. By creating a theoretical model of the this compound cation, its vibrational frequencies and intensities for both IR and Raman spectra can be calculated.
This computational approach serves several purposes:
Confirmation of Assignments: Theoretical frequencies, when scaled appropriately, can be compared with experimental data to confirm the assignment of specific bands to particular vibrational modes.
Prediction of Spectra: It allows for the prediction of the entire vibrational spectrum, including modes that may be difficult to observe experimentally.
Conformational Analysis: Different conformers of the molecule can be modeled to see how changes in geometry affect the vibrational spectrum, providing insight into the molecule's structure in solution or the solid state.
The synergy between experimental and computational vibrational spectroscopy provides a robust and detailed understanding of the molecular dynamics and structure of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For the this compound cation, the molecular ion peak would correspond to the mass of the cation itself (C₇H₁₇S⁺), which has a calculated molecular weight of approximately 133.10 Da.
Upon ionization, particularly with techniques like Electron Ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. The fragmentation of trialkylsulfonium salts is typically characterized by the cleavage of the carbon-sulfur bonds. The most common fragmentation pathways involve the loss of one of the alkyl groups, either as a radical or a neutral molecule, leading to the formation of smaller, stable charged fragments.
Key predicted fragmentation pathways for this compound⁺ include:
Loss of a propyl radical (•C₃H₇): This is a highly probable fragmentation, resulting in the formation of a methyl(propyl)sulfide radical cation. [C₇H₁₇S]⁺ → [C₄H₁₀S]⁺• + •C₃H₇
Loss of a methyl radical (•CH₃): This pathway leads to the formation of a dipropyl sulfide radical cation. [C₇H₁₇S]⁺ → [C₆H₁₄S]⁺• + •CH₃
Cleavage leading to carbocations: Heterolytic cleavage can result in the formation of a stable sulfide and a carbocation. [C₇H₁₇S]⁺ → C₄H₁₀S + [C₃H₇]⁺ [C₇H₁₇S]⁺ → C₆H₁₄S + [CH₃]⁺
The relative abundance of these fragment ions provides valuable information about the stability of the resulting ions and the strength of the C-S bonds, further confirming the structure of the parent ion.
Table 3: Predicted Key Mass Spectral Fragments for this compound m/z values are calculated for the most abundant isotopes.
| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |
| [C₇H₁₇S]⁺ | Molecular Ion | 133.10 | - |
| [C₆H₁₄S]⁺• | Dipropyl sulfide radical cation | 118.08 | Loss of •CH₃ |
| [C₄H₁₀S]⁺• | Methyl(propyl)sulfide radical cation | 90.05 | Loss of •C₃H₇ |
| [C₃H₇]⁺ | Propyl cation | 43.05 | Loss of C₄H₁₀S |
Integration of Multimodal Spectroscopic Data for Unequivocal Structural Elucidation
A comprehensive and unequivocal structural elucidation of novel or complex chemical entities necessitates the integration of data from multiple spectroscopic techniques. While individual spectroscopic methods provide valuable insights into specific molecular features, a multimodal approach, combining techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers a synergistic and confirmatory analysis. This integrated strategy is crucial for the unambiguous determination of the constitution, configuration, and conformation of a molecule like this compound.
The power of this approach lies in the complementary nature of the information provided by each technique. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry provides the precise molecular weight and fragmentation patterns, confirming the elemental composition and offering clues about the compound's structure. Infrared spectroscopy identifies the functional groups present in the molecule. When combined, these data sets allow for a cross-validation of structural hypotheses, leading to a definitive structural assignment.
Hypothetical Spectroscopic Data for this compound Cation
To illustrate the process, the following tables present hypothetical, yet chemically reasonable, spectroscopic data that would be expected for the this compound cation.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.95 | Triplet | 6H | -CH₂CH₂CH₃ |
| 1.75 | Sextet | 4H | -CH₂CH₂ CH₃ |
| 2.80 | Singlet | 3H | S⁺-CH₃ |
| 3.20 | Triplet | 4H | S⁺-CH₂ CH₂CH₃ |
This interactive table outlines the expected proton NMR signals, their splitting patterns, the number of protons they represent, and their assignment to specific protons within the this compound structure.
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 13.5 | -CH₂CH₂CH₃ |
| 24.0 | -CH₂CH₂ CH₃ |
| 28.0 | S⁺-CH₃ |
| 45.0 | S⁺-CH₂ CH₂CH₃ |
This interactive table details the anticipated carbon-13 NMR chemical shifts and their corresponding assignments in the this compound cation.
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| m/z (experimental) | m/z (calculated for C₇H₁₇S⁺) | Assignment |
| 133.1046 | 133.1045 | [M]⁺ (Molecular Ion) |
This interactive table shows a hypothetical high-resolution mass-to-charge ratio for the molecular ion of this compound, demonstrating the high accuracy required for elemental composition confirmation.
Table 4: Hypothetical Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (alkane) |
| 740 | Medium | C-S stretch |
This interactive table lists the key infrared absorption bands expected for this compound, corresponding to the vibrations of its functional groups.
The integration of these hypothetical data sets would lead to an unequivocal structural confirmation. The ¹H and ¹³C NMR data would establish the presence and connectivity of the methyl and two propyl groups attached to a central atom. The HRMS data would confirm the elemental formula of the cation as C₇H₁₇S⁺. Finally, the IR spectrum would corroborate the presence of alkane C-H bonds and the C-S bond. The convergence of these distinct spectroscopic analyses provides a robust and definitive elucidation of the this compound structure. While actual experimental data for this specific compound is not available, this illustrative example demonstrates the standard and powerful methodology employed in modern chemical structure determination.
Applications of Methyl Dipropyl Sulfanium in Modern Chemical Research
Methyl(dipropyl)sulfanium in Catalysis
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com The mechanism of PTC involves a catalyst, such as a quaternary ammonium (B1175870) or sulfonium (B1226848) salt, that transports a reactant from one phase to another where the reaction can occur. mdpi.comprinceton.edu
In the context of a compound like this compound, its role as a phase-transfer catalyst would follow the established "extractive type" mechanism. mdpi.com The positively charged sulfonium cation forms an ion pair with an anion (e.g., a nucleophile like cyanide or hydroxide) from the aqueous phase. The alkyl groups (methyl and propyl) provide sufficient lipophilicity to allow the entire ion pair to dissolve in the organic phase. Once in the organic phase, the anion is weakly solvated and highly reactive, enabling it to react with the organic substrate. princeton.edu After the reaction, the sulfonium cation transports the leaving group back to the aqueous phase, completing the catalytic cycle. The efficiency of this process is influenced by factors such as the stirring rate and the nature of the ion pairs formed. princeton.edu
Asymmetric synthesis aims to produce chiral molecules with a preference for one enantiomer, a critical process in the pharmaceutical industry. nih.govmdpi.com Asymmetric phase-transfer catalysis utilizes a chiral catalyst to direct the stereochemical outcome of a reaction. princeton.edu While unsubstituted this compound is achiral, the development of chiral variants could enable its use in asymmetric synthesis.
A chiral sulfonium catalyst could be designed by introducing a stereocenter into one of the alkyl chains or by creating a molecule with planar chirality. This chiral cation would form a diastereomeric ion pair with the prochiral nucleophile in the organic phase. The specific steric and electronic environment created by the chiral catalyst would then favor one pathway of attack on the substrate over the other, resulting in an enantiomeric excess of the product. This approach has been successfully applied using chiral quaternary ammonium salts and could theoretically be extended to sulfonium catalysts. princeton.edu The synthesis of chiral sulfur compounds, such as sulfoximines, is an active area of research, highlighting the potential for creating novel chiral sulfur-based catalysts. researchgate.netorganic-chemistry.org
Electrochemical Applications: Ionic Liquid Electrolytes
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are investigated as potentially safer and more stable alternatives to traditional organic electrolytes in energy storage devices. alfa-chemistry.comnih.gov Trialkylsulfonium-based ILs are noted for their favorable properties, including low viscosity, high ionic conductivity, and wide electrochemical stability windows. alfa-chemistry.comresearchgate.net
Electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, store energy by accumulating ions at the interface between an electrode and an electrolyte. nih.govmdpi.com The performance of an EDLC is highly dependent on the properties of the electrolyte. nih.gov Sulfonium-based ionic liquids are considered promising electrolytes for these systems. researchgate.net
Research comparing various trialkylsulfonium ILs with the commonly used N-butyl-N-methylpyrrolidinium ([Pyr₁₄]⁺) based ILs has shown significant advantages for the sulfonium compounds. acs.org Sulfonium ILs generally exhibit lower viscosity and higher ionic conductivity at the same temperatures compared to their pyrrolidinium (B1226570) counterparts. acs.org For instance, studies on cations structurally similar to this compound, such as diethyl(methyl)sulfanium ([S₂₂₁]⁺), have demonstrated superior performance in terms of energy and power delivery at room temperature in EDLCs. acs.org This improved performance is attributed to the better transport properties (lower viscosity and higher conductivity) of the sulfonium-based electrolytes. acs.org
The electrochemical stability window (ESW) of an electrolyte is a critical parameter, as it determines the maximum operating voltage of an energy storage device. nih.govmdpi.com A wider ESW allows for higher energy density. nih.gov Sulfonium-based ionic liquids generally possess wide electrochemical windows, often exceeding 4 V. researchgate.net This stability makes them suitable for high-voltage supercapacitors. nih.gov
In addition to a wide potential window, these ILs are attractive due to their non-flammability and negligible volatility, which addresses major safety concerns associated with conventional organic electrolytes used in lithium-ion batteries and supercapacitors. nih.govresearchgate.netmdpi.com The electrochemical behavior is influenced by the size and structure of the sulfonium cation; increasing the length of the alkyl chains tends to decrease the density of the ionic liquid. acs.org However, the relationship between alkyl chain length, viscosity, and conductivity is not always straightforward, as ionic coordination and other intermolecular forces play a significant role. acs.org
| Ionic Liquid Cation | Anion | Viscosity (mPa·s) | Ionic Conductivity (mS/cm) | Specific Capacitance (F/g at 5 mV/s) |
|---|---|---|---|---|
| [Pyr₁₄]⁺ (N-butyl-N-methylpyrrolidinium) | [Tf₂N]⁻ | 72 | 2.7 | 125 |
| [S₂₂₁]⁺ (Diethyl(methyl)sulfanium) | [Tf₂N]⁻ | 35 | 5.1 | 110 |
| [S₂₂₂]⁺ (Triethylsulfanium) | [Tf₂N]⁻ | 45 | 4.2 | 105 |
| [S₂₂₃]⁺ (Diethyl(propyl)sulfanium) | [Tf₂N]⁻ | 52 | 3.5 | 100 |
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. thno.orgnih.gov A key area within this field is host-guest chemistry, where a larger "host" molecule possesses a cavity that can bind a smaller "guest" molecule. fiveable.meescholarship.org
The this compound cation is an excellent candidate for acting as a guest in various host-guest systems. Its distinct features—a localized positive charge at the sulfur atom and hydrophobic alkyl chains—allow for specific interactions with host molecules. For example, macrocyclic hosts like cucurbiturils, which have a hydrophobic cavity and carbonyl-lined portals, can strongly bind cationic guests. fiveable.me The binding would be driven by a combination of hydrophobic interactions between the propyl groups and the host's cavity and strong ion-dipole interactions between the sulfonium center and the polar carbonyl groups at the host's entrance. fiveable.me Similarly, cyclodextrins, with their hydrophobic interiors, could encapsulate the alkyl chains of the sulfonium cation in aqueous media. thno.org These host-guest interactions can be used to control the solubility, reactivity, and transport of the sulfonium salt, opening avenues for applications in areas like controlled release and molecular sensing. thno.orgfiveable.me
Advanced Materials Science Research Involving Sulfonium Moieties
The incorporation of sulfonium moieties into polymer structures has been a significant area of research in advanced materials science. These organic sulfur compounds, characterized by a positively charged sulfur atom bonded to three organic substituents, can impart unique chemical and physical properties to materials. researchgate.net While specific research focusing exclusively on "this compound" in this field is not extensively documented in publicly available literature, the broader class of trialkylsulfonium salts serves as a valuable proxy for understanding its potential applications. The general reactivity and properties of these salts allow for their integration into various material frameworks, leading to the development of functional polymers with tailored characteristics. researchgate.net
Research in this area often involves the synthesis of polymers where the sulfonium group is either part of the main polymer chain or a pendant group. These materials have shown promise in a range of applications, including as ion-exchange resins, conducting materials, and photochemical polymers. wikipedia.org The positive charge of the sulfonium ion is a key factor in many of these applications, influencing properties such as ion conductivity and interaction with other charged species. researchgate.net
One of the notable applications of sulfonium-containing polymers is in the development of antibacterial materials. The cationic nature of the sulfonium group allows these polymers to interact with and disrupt the negatively charged cell membranes of bacteria, leading to bactericidal activity. Research has demonstrated that by tuning the hydrophobic and hydrophilic balance of these polymers, it is possible to achieve high selectivity, effectively killing bacteria while minimizing harm to mammalian cells. molnova.com
Furthermore, sulfonium salts have been investigated as precursors in the synthesis of other advanced materials. For instance, they can be used to generate sulfur ylides, which are valuable reagents in various organic syntheses for creating carbon-carbon bonds. wikipedia.org This reactivity opens up pathways for the synthesis of complex polymer architectures and functional materials.
The table below summarizes key research findings on the application of sulfonium moieties in advanced materials, drawing parallels to the potential uses of this compound.
| Material Type | Sulfonium Moiety's Role | Key Research Findings | Potential Application |
| Antibacterial Polymers | Cationic bactericidal agent | Polymers with sulfonium groups show broad-spectrum activity against bacteria, including drug-resistant strains. molnova.comthieme-connect.de | Medical device coatings, antimicrobial textiles |
| Ion-Exchange Resins | Cationic functional group | Sulfonium-functionalized polymers can be used for anion exchange processes. wikipedia.org | Water purification, chemical separation |
| Photochemical Materials | Photo-acid generator | Upon exposure to light, certain sulfonium salts can release a proton, initiating polymerization or other chemical reactions. | Photoresists for microelectronics, 3D printing resins |
| Conductive Polymers | Precursor to conductive polymers | Polysulfonium salts can be converted into conductive polymers like poly(p-phenylene sulfide) (PPS). wikipedia.org | Organic electronics, sensors |
| Zwitterionic Polymers | Component of zwitterionic structure | Sulfonium sulfonate polymers exhibit unique solubility in nonaqueous solvents and enhanced stability. nih.gov | Surfactants, components for complex emulsions |
It is important to note that the specific properties and efficacy of a sulfonium-containing material would depend on the nature of the alkyl or aryl groups attached to the sulfur atom. In the case of this compound, the methyl and propyl groups would influence its steric and electronic properties, which in turn would affect the performance of the resulting material. Further targeted research on this compound is necessary to fully elucidate its specific contributions to advanced materials science.
Environmental Transformation and Advanced Analytical Detection Methodologies for Methyl Dipropyl Sulfanium
Abiotic Transformation Pathways in Environmental Compartments
The environmental persistence and mobility of Methyl(dipropyl)sulfanium are dictated by abiotic processes such as hydrolysis and sorption, which control its transformation and distribution across different environmental matrices like water, soil, and sediment.
Hydrolysis and Degradation Mechanisms
Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aqueous environments. nih.govresearchgate.net For sulfonium (B1226848) salts, this process typically involves the cleavage of a carbon-sulfur bond. The hydrolysis of similar compounds, such as alkyl hydrogen sulphates and sulfonate esters, has been shown to proceed via mechanisms that involve either sulfur-oxygen or carbon-oxygen bond fission, depending on the pH of the solution. mq.edu.au In acidic solutions, an A-1 mechanism involving sulfur-oxygen bond fission is often proposed. mq.edu.au
The stability of sulfonium and related sulfonamide compounds to hydrolysis can be highly dependent on pH. nih.gov Studies on various sulfonamides have shown them to be hydrolytically stable at neutral to alkaline pH (pH 7.0-9.0), with half-lives often exceeding one year. nih.govresearchgate.net However, under acidic conditions (e.g., pH 4.0), degradation rates can increase significantly for certain structures. nih.govresearchgate.net For this compound, it is anticipated that hydrolysis would be a slow process under typical environmental pH conditions, but could be accelerated in more acidic environments, leading to the formation of degradation products.
Sorption and Partitioning Behavior
The movement and bioavailability of this compound in the environment are largely controlled by its sorption to soil and sediment particles. nih.govwiley.com As an ionic organic compound, its partitioning behavior is complex, influenced by both hydrophobic interactions and electrostatic forces. nih.govresearchgate.net The key factors governing the sorption of similar ionic and organic compounds include soil organic matter (SOM) content, soil pH, cation exchange capacity (CEC), and the physicochemical properties of the compound itself. nih.govnih.gov
For cationic compounds like this compound, sorption is expected to be significant in soils with high organic carbon content and substantial negative surface charge. nih.gov The distribution of a chemical between the solid (soil/sediment) and aqueous phases is described by the sorption coefficient (Kd) or, when normalized for organic carbon content, the organic carbon-water (B12546825) partition coefficient (Koc). nih.govresearchgate.net The pH of the soil-water system is a critical variable, as it affects both the surface charge of soil particles and the speciation of the compound. core.ac.uk For sulfonamides, a related class of organosulfur compounds, sorption coefficients (Kd) have been observed to increase significantly as the pH decreases and the compounds transition from anionic to neutral or cationic forms, which are more readily attracted to negatively charged soil surfaces. nih.govcore.ac.uk
Table 1: Key Factors Influencing the Sorption of this compound in Soil
| Factor | Influence on Sorption | Underlying Mechanism |
|---|---|---|
| Soil Organic Matter (SOM) | Increases sorption | Hydrophobic partitioning of the dipropyl and methyl groups into the organic matrix. nih.govresearchgate.net |
| Soil pH | Sorption generally increases as pH decreases | Lower pH increases the negative charge on many soil minerals and humic substances, enhancing electrostatic attraction for the positively charged sulfanium cation. nih.govcore.ac.uk |
| Cation Exchange Capacity (CEC) | Higher CEC leads to increased sorption | The positively charged this compound cation can displace other cations on negatively charged soil colloid surfaces. nih.gov |
| Ionic Strength of Soil Solution | May decrease sorption | Higher concentrations of competing cations (e.g., Ca²⁺, Na⁺) in the soil water can compete for binding sites on soil particles. nih.govnih.gov |
Development of High-Sensitivity Analytical Methods for Environmental Matrices
Accurate assessment of the environmental presence of this compound requires highly sensitive and selective analytical methods capable of detecting trace concentrations in complex matrices like water and soil.
Chromatographic Techniques (GC-MS, LC-MS/MS, HPLC)
Chromatography is the cornerstone for the separation and analysis of organosulfur compounds. chromatographyonline.com The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends largely on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for the analysis of volatile and semi-volatile organosulfur compounds. researchgate.netnih.gov The sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer, which provides structural information for identification. tandfonline.comresearchgate.net Direct thermal desorption (DTD) can be used as a solvent-free sample introduction technique for analyzing compounds directly from solid matrices. nih.gov However, the high temperatures used in GC can cause degradation of thermally labile compounds. mdpi.com Given the ionic, salt-like nature of this compound, it is likely non-volatile, making direct GC-MS analysis challenging without derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS is the premier technique for analyzing non-volatile, polar, or ionic compounds in environmental samples. mdpi.com The compound is separated in the liquid phase and then ionized, typically using electrospray ionization (ESI), before detection. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, allowing for quantification at very low levels. rsc.org This method would be highly suitable for the direct analysis of the this compound cation in water and soil extracts. researchgate.net Care must be taken to avoid non-volatile salts in the mobile phase, as they can suppress the ESI signal. waters.comrilastech.comchromforum.org
High-Performance Liquid Chromatography (HPLC) : HPLC systems equipped with various detectors can be used for the analysis of organosulfur compounds. researchgate.net The separation is typically performed using a reverse-phase column. capes.gov.br While less sensitive and selective than MS detection, HPLC with UV or fluorescence detectors offers a cost-effective alternative for quantification. researchgate.netpharmahealthsciences.net
Table 2: Comparison of Chromatographic Techniques for Organosulfur Compound Analysis
| Technique | Principle | Applicability to this compound | Advantages | Limitations |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. researchgate.netnih.gov | Likely unsuitable due to the non-volatile, ionic nature of sulfonium salts. Derivatization would be required. | Excellent separation for complex mixtures of volatile compounds; provides structural information. tandfonline.commdpi.com | Requires analyte to be volatile and thermally stable. mdpi.com |
| LC-MS/MS | Separation of compounds in the liquid phase followed by highly selective mass-based detection. mdpi.com | Highly suitable for direct, sensitive, and selective analysis of the ionic compound in environmental extracts. researchgate.net | High sensitivity and selectivity; applicable to non-volatile and polar compounds; provides structural confirmation. rsc.org | Susceptible to matrix effects and ion suppression from non-volatile salts. rilastech.comchromforum.org |
| HPLC-UV/Fluorescence | Separation in the liquid phase followed by detection based on light absorption or emission. researchgate.netpharmahealthsciences.net | Potentially suitable, but would depend on the compound having a UV chromophore or being derivatized with a fluorescent tag. | Cost-effective; robust and widely available. pharmahealthsciences.net | Lower sensitivity and selectivity compared to MS; requires a chromophore for UV detection or derivatization for fluorescence. youtube.com |
Spectroscopic Detection and Quantification Methods (e.g., Fluorescence, UV)
Spectroscopic methods are typically coupled with chromatographic separations for quantitative analysis.
UV-Vis Detection : HPLC with Ultraviolet-Visible (UV-Vis) detection is a common analytical technique. researchgate.net Quantification is based on the Beer-Lambert law, where the absorbance of light at a specific wavelength is proportional to the concentration of the analyte. The utility of this method for this compound would depend on whether the molecule possesses a chromophore that absorbs light in the UV-Vis range. Simple alkylsulfanium salts generally lack strong chromophores.
Fluorescence Detection : Fluorescence detection is significantly more sensitive and selective than UV detection. youtube.com It is applicable to compounds that are naturally fluorescent or can be chemically modified (derivatized) to attach a fluorescent tag. youtube.com For non-fluorescent compounds like this compound, a derivatization step would be necessary to utilize this highly sensitive detection method.
Fate Modeling and Predictive Environmental Behavior
Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. defra.gov.ukrsc.org These models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior. scinito.aigoogle.com
For this compound, a comprehensive environmental fate assessment would likely employ a multimedia fugacity model. defra.gov.uk These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and predict the chemical's movement and accumulation based on partitioning principles. nih.gov
The development of a predictive model requires input data on the chemical's properties. Since experimental data for this compound is scarce, these properties would likely be estimated using Quantitative Structure-Property Relationship (QSPR) models. nih.govresearchgate.netnih.gov QSPR models correlate a molecule's structure with its physical and chemical properties. nih.gov
Table 3: Inputs and Outputs of a Predictive Environmental Fate Model
| Category | Parameter Example | Relevance to this compound's Fate |
|---|---|---|
| Model Inputs: Chemical Properties | Water Solubility | Governs concentration in the aqueous phase. As an ionic salt, it is expected to be highly soluble. |
| Vapor Pressure / Henry's Law Constant | Determines partitioning between air and water/soil. Expected to be very low for an ionic salt. | |
| Octanol-Water Partition Coefficient (Kow) / Soil Sorption Coefficient (Koc) | Predicts partitioning into organic matter in soil, sediment, and biota. nih.govcore.ac.uk | |
| Model Inputs: Degradation Rates | Hydrolysis Half-Life | Determines persistence in water. nih.gov |
| Biodegradation Half-Life | Determines persistence in biologically active media like soil and water. | |
| Model Outputs: Predicted Behavior | Predicted Environmental Concentrations (PECs) | Estimates the concentration of the compound in different environmental compartments (air, water, soil). |
| Overall Persistence (Pov) & Long-Range Transport Potential (LRTP) | Assesses the chemical's potential to persist in the environment and be transported far from its source. defra.gov.uk |
Machine learning and other advanced regression techniques are increasingly used to develop robust predictive models for environmental variables and contaminant behavior, which could be applied to better forecast the fate of compounds like this compound. mdpi.commdpi.comclemson.edufrontiersin.org
Q & A
Advanced Research Question
- Collaborative Frameworks : Partner with biologists to design assays for cellular uptake (e.g., fluorescent labeling with BODIPY probes) .
- Environmental Fate Studies : Use OECD 307 guidelines to assess soil biodegradation. Monitor sulfoxide/sulfone metabolites via GC-MS and correlate with microbial community shifts (16S rRNA sequencing) .
- Data Sharing : Deposit raw spectral and assay data in repositories like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
